molecular formula C10H10ClN3O2 B14038305 Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate

Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate

Cat. No.: B14038305
M. Wt: 239.66 g/mol
InChI Key: ARRURKLXAFQCSK-UHFFFAOYSA-N
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Description

7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield . These methods allow for better control over reaction parameters and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrimidine: Compounds with different substituents on the core structure.

Uniqueness

7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl ester group enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-9(15)7-5-14-6(2)4-8(11)13-10(14)12-7/h4-5H,3H2,1-2H3

InChI Key

ARRURKLXAFQCSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=NC2=N1)Cl)C

Origin of Product

United States

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